molecular formula C30H48O3 B1631385 Melilotigenin C CAS No. 188970-21-0

Melilotigenin C

Cat. No. B1631385
CAS RN: 188970-21-0
M. Wt: 456.7 g/mol
InChI Key: ZSSKGAAIGRYCEP-SDDNWOMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melilotigenin C is a natural triterpenoid found in the herbs of Melilotus messanensis . It belongs to the category of natural compounds and the chemical family of triterpenoids . The molecular formula of Melilotigenin C is C30H48O3 .


Molecular Structure Analysis

The molecular weight of Melilotigenin C is 456.7 . Its structure is classified under others and its initial source is plants from the Leguminosae family, specifically Erythrina stricta Roxb .


Physical And Chemical Properties Analysis

Melilotigenin C appears as a powder . Its melting point, boiling point, and density are not explicitly mentioned in the available resources.

Scientific Research Applications

Source and Isolation

Melilotigenin C can be isolated from the genus Erythrina . Erythrina is a genus of flowering plants in the pea family, Fabaceae. It contains about 130 species, which are distributed in tropical and subtropical regions worldwide .

Anti-Plasmodial Activity

Melilotigenin C has been used in research for its anti-plasmodial activity . Plasmodium is a genus of parasitic protozoa, many of which cause malaria in their hosts. The anti-plasmodial activity of Melilotigenin C could potentially contribute to the development of new treatments for malaria .

Anti-Mycobacterial Activity

Another significant application of Melilotigenin C is its anti-mycobacterial activity . Mycobacteria are a type of germ that causes diseases such as tuberculosis and leprosy. The anti-mycobacterial properties of Melilotigenin C could be beneficial in the creation of new drugs to combat these diseases .

Cytotoxicity

Melilotigenin C has been studied for its cytotoxic properties . Cytotoxicity is the quality of being toxic to cells. Compounds with cytotoxic properties are often used in cancer treatments to kill cancer cells .

Medicinal Applications

Melilotigenin C is found in Melilotus officinalis , a legume species native to Persia and India, and naturalized in North America, Africa, and Australia . The plant is held in high esteem for its medicinal properties. Its fruits are considered suppurative, slightly astringent, and used as plaster to resolve tumors and cold swellings .

Anti-Inflammatory and Antioxidant Properties

The plant containing Melilotigenin C is described as anti-inflammatory, analgesic, diuretic, and emmenagogue . It contains flavonoids and phenolic compounds with iron-chelating and antioxidant properties . An extract of the plant containing 0.25% coumarin produced an anti-inflammatory effect on turpentine oil-induced inflammation in rabbits, and a methanol extract exhibited significant antioxidant activity and chelated iron overload in rats .

Potential in Reducing Lymphedema

Treatment with a coumarin extract for six months was effective in 79% of Italian patients in reducing lymphedema post-lymphadenectomy due to breast cancer . This suggests that Melilotigenin C, being a part of the same plant extract, may have potential applications in the treatment of lymphedema .

Chronic Venous Insufficiency

The plant extract containing Melilotigenin C has also been tested in combination with other drugs for patients with chronic venous insufficiency . Chronic venous insufficiency is a condition where the veins cannot pump enough blood back to the heart. This suggests another potential medicinal application of Melilotigenin C .

Safety and Hazards

The safety data sheet for Melilotigenin C can be found online . It is recommended to refer to these resources for detailed safety and hazard information.

Future Directions

Melilotigenin C can be used for research on antiplasmodial activity, antimycobacterial activity, and cytotoxicity . Its potential applications in various fields could be a subject of future research.

properties

IUPAC Name

(4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,24,31,33H,9-18H2,1-7H3/t20-,21+,22+,24+,26+,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKGAAIGRYCEP-SDDNWOMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Melilotigenin C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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